(3,3-Difluoro-1-phenylcyclobutyl)methanamine hydrochloride is a synthetic compound that has garnered attention due to its potential therapeutic applications. It features a cyclobutane structure with difluorinated and phenyl substituents, which may contribute to its biological activity. This compound is classified as an amine and is often explored in medicinal chemistry for its possible uses in drug development.
The compound can be synthesized through various chemical methodologies, which are explored in detail in the synthesis analysis section. Its structure suggests it may interact with biological targets, making it a candidate for further research in pharmacology.
This compound falls under the category of amine derivatives and is specifically noted for its structural modifications that enhance its pharmacological properties. Its classification as a hydrochloride salt indicates it is often used in a stable form suitable for biological studies.
The synthesis of (3,3-Difluoro-1-phenylcyclobutyl)methanamine hydrochloride typically involves several key steps:
The synthesis may utilize solvents like dichloromethane or tetrahydrofuran and typically requires the use of catalysts or specific reagents to facilitate the reactions. Purification methods such as column chromatography are often employed to isolate the final product.
The molecular structure of (3,3-Difluoro-1-phenylcyclobutyl)methanamine hydrochloride can be represented as follows:
Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are commonly used to confirm the structure and purity of the synthesized compound. Characteristic peaks in NMR spectra will correspond to the hydrogen atoms in the cyclobutane and phenyl groups, while mass spectrometry provides molecular weight confirmation.
(3,3-Difluoro-1-phenylcyclobutyl)methanamine hydrochloride can participate in various chemical reactions:
The reactivity of this compound is influenced by its electronic structure due to the presence of fluorine atoms, which can enhance electrophilicity or alter nucleophilicity compared to non-fluorinated analogs.
The mechanism of action for (3,3-Difluoro-1-phenylcyclobutyl)methanamine hydrochloride is not fully elucidated but may involve interaction with specific biological targets such as receptors or enzymes relevant to disease pathways.
Preliminary studies might indicate that this compound could modulate pathways involved in conditions like tuberculosis or other bacterial infections due to its structural similarities with known bioactive molecules . Further research would be necessary to clarify its specific mechanisms.
Relevant data from studies indicate that modifications in the cyclobutane structure can significantly affect both solubility and biological activity, making it an important consideration in drug design .
(3,3-Difluoro-1-phenylcyclobutyl)methanamine hydrochloride has potential applications in:
The systematic IUPAC name (3,3-Difluoro-1-phenylcyclobutyl)methanamine hydrochloride precisely defines this scaffold’s atomic connectivity and functionalization. The parent structure features a cyclobutane ring with geminal difluoro substitution at C3, conferring distinct electronic and steric properties. The C1 position bears both a phenyl aromatic system and an aminomethyl moiety (–CH₂NH₂), with the latter stabilized as a hydrochloride salt for enhanced crystallinity and solubility [1] [4]. Alternative nomenclature includes the CAS registry number 2155855-04-0, which facilitates unambiguous identification across chemical databases [1].
Structural characteristics critical to medicinal applications:
Table 1: Nomenclature and Identifiers
Identifier Type | Value |
---|---|
IUPAC Name | (3,3-Difluoro-1-phenylcyclobutyl)methanamine hydrochloride |
CAS Registry No. | 2155855-04-0 |
Molecular Formula | C₁₁H₁₄ClF₂N |
SMILES | NCC1(C2=CC=CC=C2)CC(F)(F)C1.[H]Cl |
InChIKey | LVRIWWUDCBVQJS-UHFFFAOYSA-N |
Pharmacologically, the phenyl group enables π-stacking with aromatic residues in enzyme binding pockets, while the strained cyclobutane enhances binding affinity through restricted rotation. This scaffold has been incorporated into TRPV3 modulators, where the difluoro moiety improves membrane permeability and target residence time [6].
Synthetic methodologies have evolved significantly since the compound’s first reported synthesis. A patented route (CN112279785A) employs a four-step sequence starting from 3-oxocyclobutane-1-carboxylic acid derivatives:
Alternative approaches leverage hydroxylamine intermediates, where oximes undergo reductive amination under hydrogenation catalysis. Critical challenges include controlling epimerization at C1 and purifying the hydrochloride salt from fluorinated byproducts [2].
Table 2: Key Historical Milestones
Year | Development | Significance |
---|---|---|
2020 | Patent CN112279785A for intermediate synthesis | Established scalable route using commodity fluorinating agents |
2021 | TRPV3 modulator designs (WO2013062964A2) | Demonstrated utility in pain management therapeutics |
2023 | Commercial availability from 15+ global suppliers (e.g., Cheerchem, Daponchem) | Enabled broad pharmacological screening |
Pharmacological relevance emerged through its incorporation into TRPV3 ion channel modulators. The scaffold’s rigidity allows optimal positioning of pharmacophores within the channel’s vanilloid-binding domain. Specifically, the protonated amine forms salt bridges with Asp641, while the phenyl group occupies a hydrophobic subpocket – interactions critical for attenuating dermal pain signaling [6]. Derivatives have shown sub-micromolar activity in in vitro thermoception assays, highlighting the structural motif’s versatility in neurosensory drug discovery.
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1